molecular formula C19H15N3O4S B2955465 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide CAS No. 1903219-02-2

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2955465
CAS No.: 1903219-02-2
M. Wt: 381.41
InChI Key: RBVVYRBMSGDRFG-UHFFFAOYSA-N
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Description

“N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains a thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Agents: A study by Incerti et al. (2017) synthesized a series of compounds similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide, showing potent antimicrobial activity against various bacterial and fungal species, including those pathogenic to plants, animals, and humans (Incerti et al., 2017).
  • Synthesis for Antimicrobial Evaluation: Bikobo et al. (2017) reported the synthesis of similar compounds, highlighting their efficacy against Gram-positive and Gram-negative bacterial strains, as well as Candida strains (Bikobo et al., 2017).

Anticancer Applications

  • Anticancer Evaluation: Prabhu et al. (2015) synthesized a series of derivatives and evaluated them for in vitro anticancer activity, finding significant activity against human cervical cancer cell lines (Prabhu et al., 2015).

Other Applications

  • Diuretic Activity: Yar and Ansari (2009) studied the diuretic activity of benzothiazole-2-carboxamide derivatives, identifying promising candidates for further investigation (Yar & Ansari, 2009).
  • Corrosion Inhibitors: Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for steel, indicating potential industrial applications (Hu et al., 2016).

Future Directions

Thiazole derivatives have shown promising biological activities, and there is ongoing research to find new compounds related to this scaffold . Future research could focus on the synthesis and characterization of “N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide” and its derivatives, as well as their biological activities and potential applications.

Mechanism of Action

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-17-10-26-19(25)22(17)9-15(12-4-2-1-3-5-12)21-18(24)13-6-7-14-16(8-13)27-11-20-14/h1-8,11,15H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVVYRBMSGDRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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